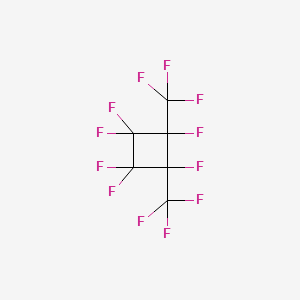

Perfluoro-1,2-dimethylcyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTROQHBNLSUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880189 |

Source

|

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2994-71-0 |

Source

|

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002994710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Perfluoro-1,2-dimethylcyclobutane

Foreword: The Strategic Value of Perfluorinated Cyclobutanes

Perfluoro-1,2-dimethylcyclobutane and its isomers represent a class of highly fluorinated compounds with exceptional chemical inertness, thermal stability, and unique dielectric properties. These characteristics make them invaluable in advanced materials science, as specialty solvents, heat-transfer fluids, and as building blocks in the synthesis of complex fluoropolymers and pharmaceutical intermediates. Unlike their linear olefinic isomers, the saturated cyclobutane ring offers a rigid, three-dimensional scaffold, which can be leveraged to impart specific conformational constraints in molecular design. This guide provides a comprehensive technical overview of the primary synthetic route to this compound—the thermal [2+2] cycloaddition of hexafluoropropene (HFP)—offering field-proven insights for researchers, chemists, and drug development professionals.

Pillar 1: The Core Synthesis—Thermal [2+2] Cycloaddition of Hexafluoropropene

The most direct and industrially relevant method for synthesizing a perfluorinated cyclobutane core is the thermal dimerization of a corresponding fluoroalkene. The synthesis of this compound is achieved through the [2+2] cycloaddition of hexafluoropropene (CF₃CF=CF₂).

Mechanistic Underpinnings: A "Forbidden" Reaction Made Possible

According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition of two standard alkenes is a "symmetry-forbidden" process, proceeding with a high activation energy barrier. However, this rule is relaxed for fluoroalkenes due to the unique electronic nature of the C-F bond.

The Causality Explained: The high electronegativity of fluorine atoms polarizes the π-system of hexafluoropropene, creating a more electrophilic double bond. This electronic perturbation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and alters the orbital symmetry constraints. The reaction is believed to proceed through a diradical intermediate, where the stepwise formation of the two new sigma bonds is energetically favored over a concerted transition state. This diradical mechanism circumvents the symmetry-forbidden pathway, allowing the reaction to proceed under thermal conditions without photochemical excitation. A breakthrough in this area was the discovery that tetrafluoroethylene readily dimerizes to octafluorocyclobutane under thermal conditions, establishing the principle for related fluoroalkenes[1].

The dimerization of hexafluoropropene is regioselective. The head-to-tail cycloaddition is sterically and electronically favored, leading to the formation of the 1,2-disubstituted cyclobutane ring.

Caption: Mechanism of Thermal [2+2] Cycloaddition of Hexafluoropropene.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the thermal dimerization of hexafluoropropene in a high-pressure reactor. The integrity of this protocol relies on precise control of temperature and pressure, and meticulous handling of gaseous reagents.

Materials & Equipment:

-

Hexafluoropropene (HFP), polymer grade (>99.5%)

-

High-pressure autoclave (e.g., Hastelloy or stainless steel) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves

-

Vacuum pump

-

Gas cylinder with regulator for HFP

-

Cryogenic trap (liquid nitrogen)

-

Fractional distillation apparatus

Step-by-Step Methodology:

-

Reactor Preparation: The autoclave must be scrupulously cleaned, dried, and leak-tested. Any contaminants can lead to unwanted side reactions or inhibition.

-

Evacuation: Evacuate the autoclave to a pressure below 1 torr to remove air and moisture. Oxygen can act as a radical scavenger and interfere with the desired dimerization pathway.

-

Reagent Charging: Cool the autoclave using a dry ice/acetone bath. Carefully condense a known quantity of hexafluoropropene gas from the cylinder into the reactor. The amount charged will determine the final pressure at reaction temperature.

-

Heating and Reaction: Seal the reactor. Place it behind a safety shield and begin heating to the target temperature, typically in the range of 150-250°C. The pressure will rise significantly as the HFP vaporizes and the reaction proceeds. Monitor the temperature and pressure closely. The reaction is typically run for several hours.

-

Cooling and Product Recovery: After the designated reaction time, cool the reactor to room temperature. Vent any unreacted HFP through a cryogenic trap to capture it for recycling or disposal. The crude liquid product, a mixture of cyclobutane isomers and potentially some linear oligomers, can be drained from the reactor.

-

Purification: The primary method for purification is fractional distillation. The cis and trans isomers of this compound have slightly different boiling points, allowing for their separation. Higher-boiling oligomers are left behind as residue.

Quantitative Data Summary:

| Parameter | Typical Value/Range | Rationale & Field Insights |

| Reaction Temperature | 150 - 250 °C | Balances reaction rate and selectivity. Lower temperatures favor cycloadduct formation, while higher temperatures can lead to decomposition or isomerization. |

| Autogenous Pressure | 20 - 100 atm | Pressure is a function of temperature and reactant loading. Higher pressures increase the concentration of HFP, accelerating the bimolecular reaction rate. |

| Reaction Time | 4 - 24 hours | Dependent on temperature and desired conversion. Longer times increase yield but may also promote side-product formation. |

| Typical Yield | 60 - 85% | Yield is highly dependent on precise control of conditions and purity of the starting HFP. |

Pillar 2: Product Characterization and Isomerism

The thermal dimerization of HFP yields a mixture of cis- and trans-perfluoro-1,2-dimethylcyclobutane. The identification and quantification of these isomers are critical for quality control and application-specific requirements.

Spectroscopic Verification: The Power of ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for characterizing the products. Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clear spectral window with a wide chemical shift range, making it ideal for distinguishing between structurally similar fluorinated compounds[2][3].

-

Chemical Shifts: The fluorine atoms on the cyclobutane ring (CF₂) and those on the trifluoromethyl groups (CF₃) will resonate in distinct regions of the ¹⁹F NMR spectrum. Typical chemical shift ranges (relative to CFCl₃) are +40 to +80 ppm for -CF₃ groups and +80 to +140 ppm for cyclic -CF₂- groups[2][4].

-

Isomer Differentiation: The cis and trans isomers will exhibit different ¹⁹F NMR spectra due to their different symmetries. The trans isomer, having a higher degree of symmetry (C₂), will generally show a simpler spectrum than the less symmetric cis isomer (Cₛ).

-

Coupling Constants: Through-bond J-coupling (e.g., ²JFF, ³JFF) provides invaluable structural information, confirming the connectivity of the fluorinated groups.

Isomer Separation and Physical Properties

The product of the synthesis is a mixture of isomers. While commercial products are often sold as an isomer mix, separation can be achieved for specific applications[5].

-

Fractional Distillation: As the primary purification method, fractional distillation can also be used to enrich one isomer over the other, exploiting their slight differences in boiling points.

-

Preparative Gas Chromatography (GC): For high-purity samples required in research or as analytical standards, preparative GC is the method of choice.

Physical Properties of the Isomer Mixture:

| Property | Value | Source |

| Molecular Formula | C₆F₁₂ | [6] |

| Molecular Weight | 300.05 g/mol | [6] |

| Boiling Point | ~45 °C | [7] |

| Density | ~1.67 g/mL @ 25 °C | [7] |

Pillar 3: Alternative Synthetic Pathways and Considerations

While thermal dimerization is the most direct route, other methods exist in the broader context of cyclobutane synthesis.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a well-established method for forming four-membered rings[8]. This approach involves the photoexcitation of one alkene molecule to an excited state, which then reacts with a ground-state molecule.

-

Mechanism: This process is "symmetry-allowed" under photochemical conditions and can often be performed at lower temperatures than the thermal equivalent[9].

-

Applicability: While effective for many alkenes, the high-energy UV radiation required can sometimes lead to side reactions or isomerization of perfluoroolefins. For the self-dimerization of HFP, the thermal method is generally more straightforward and scalable.

Caption: High-Level Experimental Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound via the thermal [2+2] cycloaddition of hexafluoropropene is a robust and scalable process rooted in the unique electronic properties of fluoroalkenes. Success in this synthesis is predicated on a deep understanding of the diradical mechanism, meticulous control over reaction parameters—specifically temperature and pressure—and the application of appropriate purification and analytical techniques. This guide provides the foundational knowledge and practical framework necessary for researchers and professionals to confidently approach the synthesis of this and related perfluorinated cyclobutane structures, enabling further innovation in materials science and drug discovery.

References

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. Available at: [Link]

-

Chen, X.J. (2023) Studies on Hexafluoropropene Dimer Isomerization. Open Access Library Journal, 10, 1-7. Available at: [Link]

-

PubChem. (n.d.). 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

-

Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Communications, 57(83), 10495-10513. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved January 11, 2026, from [Link]

-

AK Lectures. (2014, July 11). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube. Available at: [Link]

-

Chen, X. (2023). Studies on Hexafluoropropene Dimer Isomerization. Open Access Library Journal, 10, e575. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. This compound, 97%, remainder 1,3-isomer, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | C6F12 | CID 92944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of Perfluoro-1,2-dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Perfluoro-1,2-dimethylcyclobutane (PFDMCB), a fluorinated cyclic alkane. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other advanced chemical applications. This document moves beyond a simple recitation of data, offering insights into the implications of these properties and detailing the experimental methodologies for their determination.

Molecular and Fundamental Characteristics

This compound is a fully fluorinated derivative of 1,2-dimethylcyclobutane. Its chemical structure consists of a four-membered carbon ring where all hydrogen atoms have been replaced by fluorine atoms, with two trifluoromethyl groups attached to adjacent carbon atoms. This extensive fluorination imparts unique and desirable properties to the molecule.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₂ | [1][2] |

| Molecular Weight | 300.05 g/mol | [2] |

| CAS Number | 2994-71-0 | [2] |

| Appearance | Colorless, odorless liquid | [2] |

| Synonyms | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane, Dodecafluorodimethylcyclobutane | [2] |

Logical Relationship: Structure and Nomenclature

Caption: A generalized workflow for the thermal analysis of this compound using TGA/DSC.

Viscosity and Surface Tension

Specific experimental values for the viscosity and surface tension of this compound are not available in the searched results. However, perfluorocarbons, as a class, are known to exhibit low viscosities and surface tensions compared to their hydrocarbon counterparts. [1][3]These properties are a direct consequence of the weak intermolecular forces (van der Waals forces) between the highly fluorinated molecules.

For low-viscosity fluids like PFDMCB, a capillary viscometer, such as an Ubbelohde type, is a suitable instrument for accurate viscosity determination. [3][4]Surface tension can be measured using various techniques, including the Du Noüy ring method, Wilhelmy plate method, or pendant drop method. [5][6]For volatile liquids, the maximum bubble pressure method is also a practical choice. [7] Experimental Protocol: Viscosity Measurement using an Ubbelohde Viscometer

-

Apparatus Setup:

-

Select an appropriate Ubbelohde viscometer with a capillary diameter suitable for low-viscosity liquids.

-

Mount the viscometer vertically in a constant-temperature water bath.

-

-

Sample Preparation and Loading:

-

Ensure the PFDMCB sample is free of air bubbles and particulates. [8] * Carefully charge the viscometer with the specified volume of the sample.

-

-

Measurement Procedure:

-

Allow the sample to equilibrate to the desired temperature in the water bath.

-

Using gentle suction, draw the liquid up through the capillary into the upper bulb.

-

Release the suction and accurately measure the time it takes for the liquid meniscus to fall between the two calibration marks.

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant and t is the average flow time.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

-

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While a comprehensive experimental dataset for this compound is not available in the provided search results, this section outlines the expected spectral characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the abundance of fluorine atoms, ¹⁹F NMR is the most informative technique for this molecule. The spectrum is expected to show multiple resonances corresponding to the chemically non-equivalent fluorine atoms in the cyclobutane ring and the trifluoromethyl groups. The chemical shifts and coupling constants (J-coupling) between different fluorine nuclei would provide detailed information about the molecule's connectivity and stereochemistry. [9][10]* ¹³C NMR: The ¹³C NMR spectrum would show signals for the different carbon environments within the molecule. The coupling between carbon and fluorine (¹³C-¹⁹F coupling) would lead to splitting of these signals, providing further structural insights. [11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The absence of C-H stretching bands (around 2800-3000 cm⁻¹) would confirm the perfluorinated nature of the compound. PubChem mentions a vapor phase IR spectrum for this compound, though the data itself is not provided. [2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of perfluorinated compounds often results in extensive fragmentation, and the molecular ion peak (M⁺) may be weak or absent. [12]The fragmentation pattern is typically characterized by the loss of CF₃ groups and other fluorinated fragments. The trifluoromethyl cation (CF₃⁺) at m/z 69 is a common and often abundant fragment in the mass spectra of perfluorocarbons. [12] Logical Relationship: Spectroscopic Analysis Workflow

Caption: A conceptual workflow for the comprehensive spectroscopic characterization of this compound.

Synthesis and Applications

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a common route to perfluorinated cyclobutane derivatives involves the cycloaddition of fluoroalkenes. A plausible synthetic pathway could involve the dimerization of hexafluoropropene or the reaction of hexafluorocyclobutene with other fluorinated precursors.

Applications

This compound has been noted for its utility in specific chemical reactions. It has been investigated as a ligand in Suzuki coupling reactions. [13][14]Additionally, its behavior under high-energy conditions has been explored in infrared multiple-photon decomposition studies. [13][14]The unique physicochemical properties of PFDMCB, such as its chemical inertness, thermal stability, and low surface tension, make it a candidate for applications as a heat transfer fluid, a dielectric medium, or a solvent in specialized chemical processes.

Safety and Handling

This compound is considered a hazardous substance. [1]It is a combustible liquid and may pose a slight fire hazard when exposed to heat or flame. [1]Combustion can produce hazardous byproducts, including carbon dioxide, hydrogen fluoride, and other corrosive fumes. [1]It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including safety glasses, gloves, and protective clothing. [1]The material is incompatible with strong oxidizing agents, strong acids, and strong bases. [14]

Conclusion

This compound is a specialty chemical with a unique set of physicochemical properties derived from its perfluorinated structure. Its high density, low boiling point, and chemical inertness make it a compound of interest for various advanced applications. This guide has summarized the available data on its core properties and outlined the experimental methodologies required for their characterization. Further research to fill the existing data gaps, particularly in detailed spectroscopic analysis and specific physical properties like viscosity and surface tension, will be crucial for unlocking its full potential in scientific and industrial applications.

References

-

Freire, M. G., et al. (2008). Viscosities of Liquid Fluorocompounds. Journal of Chemical & Engineering Data, 53(2), 538-542. [Link]

-

ResearchGate. (2010). Viscosities of Liquid Fluorocompounds. [Link]

-

Lopes, J. N. C., et al. (2011). Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants. The Journal of Physical Chemistry B, 115(29), 9130-9139. [Link]

-

ResearchGate. (2011). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants. [Link]

-

Testing instruments for paint, coating and ink. (2023). How to Measure the Viscosity of Fluids?[Link]

-

RheoSense Blog. (2023). How to Measure Water or Low Viscosity Samples. [Link]

-

ResearchGate. (n.d.). Figure. Experimental vapour–liquid surface tension γ of linear...[Link]

-

Feenstra, P. A., Judd, R. L., & Weaver, D. S. (2011). A Practical Device for Surface Tension Measurement in Volatile Fluids. Journal of Fluids Engineering, 133(3). [Link]

-

PubMed. (2014). Surface tension of water in the presence of perfluorocarbon vapors. [Link]

-

AMETEK Brookfield. (n.d.). 3 Easy Steps to Successful Viscosity Measurement. [Link]

-

TA Instruments. (2021, December 20). How to Load Low Viscosity Liquid Samples on a Rotational Rheometer [Video]. YouTube. [Link]

-

ResearchGate. (2017). Viscosity measurement of low viscosity fluids?[Link]

-

ResearchGate. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. [Link]

-

The University of Arizona. (n.d.). preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces. [Link]

-

Collection of Physics Experiments. (2018). Measurement of Surface Tension of Liquid. [Link]

-

Academia.edu. (n.d.). Exp 5. Determination the Surface Tension of Liquids. [Link]

-

Academia.edu. (n.d.). 7. surface tension and determination. [Link]

-

ResearchGate. (n.d.). Surface tension of individual Per‐ and polyfluoroalkyl substances...[Link]

-

Droplet Lab. (2024). Surface Tension Measurement: The Definitive Guide (2024). [Link]

-

ACS Publications. (2024). Determining the Surface pKa of Perfluorooctanoic Acid. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

MDPI. (2022). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. (n.d.). 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. [Link]

-

Japanese Pharmacopoeia. (n.d.). Thermal Analysis. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.[Link]

-

Slideshare. (n.d.). DSC & TGA. [Link]

-

CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. [Link]

-

PubChemLite. (n.d.). This compound (C6F12). [Link]

-

SpectraBase. (n.d.). Perfluoro-cyclobutyl-cyclobutane-carbanion - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemdad. (n.d.). PERFLUORODIMETHYLCYCLOBUTANE. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

PubMed. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

-

F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Slideshare. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | C6F12 | CID 92944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.arizona.edu [repository.arizona.edu]

- 6. dropletlab.com [dropletlab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. How to Measure the Viscosity of Fluids? [m.bevsinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PERFLUORODIMETHYLCYCLOBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. This compound, 97%, remainder 1,3-isomer, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Characterization of Perfluoro-1,2-dimethylcyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Perfluorinated Cycloalkane

Perfluoro-1,2-dimethylcyclobutane (C6F12) is a fully fluorinated cycloalkane whose unique physicochemical properties make it a subject of interest in materials science and as a potential building block in medicinal chemistry.[1][2] Its chemical inertness and distinct conformational preferences, largely governed by the sterically demanding and highly electronegative fluorine atoms, necessitate a comprehensive spectroscopic approach for unambiguous structural and conformational characterization. This guide provides a detailed exploration of the spectroscopic techniques employed to elucidate the structure and stereochemistry of this compound, offering insights into the interpretation of its spectral data.

Molecular Structure and Isomerism

This compound exists as cis and trans diastereomers, arising from the relative orientation of the two trifluoromethyl (CF3) groups attached to the cyclobutane ring. The puckered nature of the cyclobutane ring further introduces conformational complexities. The interplay between these isomeric and conformational forms can be effectively studied using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of this compound, owing to the high sensitivity of both ¹⁹F and ¹³C nuclei to their local chemical and stereochemical environments.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. In this compound, the ¹⁹F NMR spectrum is expected to be complex, with distinct signals for the trifluoromethyl groups and the fluorine atoms on the cyclobutane ring.

The chemical shifts of the fluorine nuclei are highly sensitive to their spatial orientation, allowing for the differentiation of cis and trans isomers.[3] Furthermore, due to the puckered nature of the cyclobutane ring, the fluorine atoms on the ring can be in either axial or equatorial positions, leading to further chemical shift differences. Spin-spin coupling between non-equivalent fluorine atoms provides valuable information about the through-bond connectivity and dihedral angles, aiding in the assignment of specific resonances to individual fluorine atoms.

Key Interpretive Insights for ¹⁹F NMR:

-

Trifluoromethyl (CF₃) Groups: The CF₃ groups are expected to give rise to complex multiplets due to coupling with adjacent fluorine atoms on the cyclobutane ring. The chemical shift of the CF₃ groups will differ between the cis and trans isomers.

-

Cyclobutane Ring Fluorines (CF₂ and CF): The geminal fluorine atoms on the cyclobutane ring are diastereotopic and will exhibit distinct chemical shifts and a large geminal coupling constant. Their chemical shifts will also be influenced by their axial or equatorial position in the puckered ring.

-

Variable-Temperature NMR: Performing ¹⁹F NMR experiments at different temperatures can provide insights into the conformational dynamics of the cyclobutane ring.[4][5] Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters for the equilibrium between different ring conformations.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the number of attached fluorine atoms and their stereochemical arrangement.

Expected Features in the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbon atoms of the CF₂ groups and the carbons bearing the CF₃ groups will appear as complex multiplets due to one-bond and two-bond C-F coupling.

-

Trifluoromethyl Carbons: The carbon atoms of the CF₃ groups will exhibit a characteristic quartet-like pattern due to one-bond coupling with the three attached fluorine atoms.

-

Isomer Differentiation: The chemical shifts of the ring carbons and the CF₃ carbons are expected to differ between the cis and trans isomers, allowing for their differentiation.[6]

| Carbon Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| CF₂ (ring) | 105 - 125 | Triplet of triplets (or more complex) |

| CF (ring) | 85 - 105 | Doublet of multiplets |

| CF₃ | 115 - 130 | Quartet of multiplets |

Note: These are estimated ranges and can vary based on the specific isomer and experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

If necessary, perform two-dimensional correlation experiments such as ¹⁹F-¹⁹F COSY to establish through-bond connectivities.

-

For conformational analysis, acquire spectra at a range of temperatures (e.g., from -60 °C to 60 °C).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CF, CF₂, and CF₃ carbons.

-

Vibrational Spectroscopy: Probing Molecular Bonds and Symmetry

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. These techniques are sensitive to the types of chemical bonds present and the overall molecular symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations. The exact positions and intensities of these bands can provide clues about the molecular structure and the presence of different isomers.

Characteristic IR Absorption Bands:

-

C-F Stretching: Strong to very strong absorptions in the region of 1100-1400 cm⁻¹. The complexity of this region can make specific assignments challenging without computational support.

-

CF₃ Symmetric and Asymmetric Stretching: These will contribute significantly to the absorption in the C-F stretching region.

-

Cyclobutane Ring Vibrations: Weaker absorptions corresponding to ring puckering and other skeletal vibrations are expected at lower frequencies (below 1000 cm⁻¹).

The NIST Chemistry WebBook indicates the availability of an IR spectrum for 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane, which can serve as a reference.[7][8]

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the vibrations of symmetric, non-polar bonds. For this compound, the C-C bond stretching vibrations of the cyclobutane ring are expected to be more prominent in the Raman spectrum than in the IR spectrum.

Expected Raman Features:

-

C-C Stretching: Bands corresponding to the stretching of the carbon-carbon bonds in the cyclobutane ring.

-

CF₂ and CF₃ Symmetric Stretching: These vibrations will also be Raman active.

-

Symmetry and Isomerism: The number and activity of Raman bands can differ between the cis and trans isomers due to their different molecular symmetries. For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa.[7][9]

Experimental Workflow: Vibrational Spectroscopy

Caption: Experimental workflow for vibrational analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. Electron ionization (EI) is a common technique for this purpose.

The mass spectrum of perfluorinated compounds is often characterized by the absence or low abundance of the molecular ion peak (M⁺) and the presence of numerous fragment ions resulting from the cleavage of C-C and C-F bonds.

Predicted Fragmentation Pathways:

-

Loss of CF₃: A common fragmentation pathway is the loss of a trifluoromethyl radical, leading to a prominent peak at m/z [M - 69]⁺.

-

Ring Opening and Cleavage: The cyclobutane ring can undergo fragmentation, leading to a series of smaller perfluorinated alkyl and alkenyl fragment ions.

-

Rearrangements: Fluorine migration and other rearrangements can occur, leading to complex fragmentation patterns.[10]

Predicted Mass Spectrometry Data:

| Adduct | m/z (predicted) |

| [M]⁺ | 299.98 |

| [M-F]⁺ | 280.98 |

| [M-CF₃]⁺ | 230.98 |

| [C₄F₈]⁺ | 200.00 |

| [C₃F₅]⁺ | 131.00 |

| [CF₃]⁺ | 69.00 |

Data based on typical fragmentation of perfluorinated compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) interface.

-

Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, Raman, and mass spectrometry. ¹⁹F and ¹³C NMR provide the most detailed information regarding the isomeric and conformational landscape of the molecule. Vibrational spectroscopy offers complementary insights into the bonding and symmetry, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. Together, these techniques provide the robust analytical data necessary for the unambiguous identification and in-depth structural understanding of this unique perfluorinated cyclobutane, paving the way for its further exploration in various scientific and industrial applications.

References

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

Chia, L. H. L., & Huang, H. H. (1970). An infrared and Raman spectroscopic study of rotational isomerism in 2,3-dimethyl-2,3-diphenylbutane, the fluoro-, chloro-, and bromo-substituted 2,3-dimethyl-2,3-di-p-halogenophenylbutanes and 1,2-diphenyltetrachloroethane. Journal of the Chemical Society B: Physical Organic, 1695. [Link]

- Derrick, T. S., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(11), 2094-2102.

-

F2 Chemicals Ltd. (n.d.). Perfluoro-1,2-dimethylcyclohexane. Retrieved from [Link]

- Gordillo, B., et al. (2017). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem, 82(6), 846-855.

-

Journal of the Chemical Society B: Physical Organic. (1970). An infrared and Raman spectroscopic study of rotational isomerism in 2,3-dimethyl-2,3-diphenylbutane, the fluoro-, chloro-, and bromo-substituted 2,3-dimethyl-2,3-di-p-halogenophenylbutanes and 1,2-diphenyltetrachloroethane. [Link]

-

MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

MSU Chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). An environmentally ultrasensitive 19F NMR probe for monitoring protein conformational equilibria. bioRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Retrieved from [Link]

-

The LibreTexts libraries. (2021). 4.4.2: Molecular Vibrations. Retrieved from [Link]

- Thomas Varberg. (2022). Raman Spectroscopy, Group Theory, and Computational Chemistry.

-

University of Missouri-Kansas City. (2022). CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBRATIONAL SPECTROSCOPY. MOspace. Retrieved from [Link]

-

Varian. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

-

Wiley Online Library. (2017). 19F VT NMR: Novel Tm3+ and Ce3+ Complexes Provide New Insight into Temperature Measurement Using Molecular Sensors. Retrieved from [Link]

-

Wiley-VCH. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | C6F12 | CID 92944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scielo.br [scielo.br]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complex Spin Systems of Perfluoro-1,2-dimethylcyclobutane: A Technical Guide to its ¹⁹F NMR Spectrum

Introduction: The Unique Challenge of Fluorinated Cycloalkanes

Perfluoro-1,2-dimethylcyclobutane, a fully fluorinated derivative of its hydrocarbon analog, presents a fascinating case study in the application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The dense population of fluorine atoms on a conformationally constrained four-membered ring gives rise to complex spin systems, governed by a web of through-bond and through-space coupling interactions. This technical guide provides an in-depth exploration of the ¹⁹F NMR spectrum of this compound, with a focus on distinguishing its cis and trans isomers. For researchers in materials science, medicinal chemistry, and polymer science, a thorough understanding of the ¹⁹F NMR characteristics of such molecules is paramount for structural elucidation, stereochemical assignment, and quality control.

The high natural abundance (100%) and large gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe of the local electronic environment.[1][2] Consequently, subtle differences in the spatial arrangement of fluorine atoms, as seen in the cis and trans isomers of this compound, lead to distinct and interpretable differences in their respective ¹⁹F NMR spectra.

Stereoisomerism and its Spectroscopic Consequences

The core of this guide revolves around the differentiation of the cis and trans isomers of this compound. The relative orientation of the two trifluoromethyl (CF₃) groups dictates the overall symmetry of the molecule, which in turn governs the number and multiplicity of signals observed in the ¹⁹F NMR spectrum.

-

trans-Perfluoro-1,2-dimethylcyclobutane: In its most stable conformation, the trans isomer typically possesses a C₂ axis of symmetry. This symmetry element renders pairs of fluorine atoms chemically and magnetically equivalent, simplifying the resulting spectrum.

-

cis-Perfluoro-1,2-dimethylcyclobutane: The cis isomer, in contrast, generally exhibits a Cₛ plane of symmetry. This leads to a different set of equivalences among the fluorine atoms compared to the trans isomer, resulting in a distinct spectral pattern.

The puckered nature of the cyclobutane ring further complicates the picture, as it creates axial and equatorial positions for the fluorine substituents, each with a unique chemical and magnetic environment.[3]

Deciphering the ¹⁹F NMR Spectrum: Chemical Shifts and Coupling Constants

A comprehensive analysis of the ¹⁹F NMR spectrum of this compound requires a detailed examination of both chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. In perfluorinated systems, the electron-withdrawing nature of neighboring fluorine atoms and the overall molecular geometry are the dominant factors influencing the chemical shift.

For this compound, we can anticipate distinct chemical shift regions for the trifluoromethyl (CF₃) groups and the fluorine atoms on the cyclobutane ring (CF₂ and CF).

-

Trifluoromethyl (CF₃) Groups: These groups are expected to resonate in a characteristic region for CF₃ groups attached to a saturated carbon framework.

-

Ring Fluorines (CF₂ and CF): The fluorine atoms directly attached to the cyclobutane ring will exhibit a range of chemical shifts depending on their position (cis or trans to the CF₃ groups) and their orientation (axial or equatorial).

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| Trifluoromethyl (CF₃) | -60 to -80 |

| Ring Methine (CF) | -120 to -150 |

| Ring Methylene (CF₂) | -110 to -140 |

Note: These are estimated ranges and can vary based on solvent and temperature.

Spin-Spin Coupling (J-Coupling)

The multiplicity of each signal in the ¹⁹F NMR spectrum is determined by the spin-spin coupling interactions with neighboring fluorine nuclei. In this compound, we can expect to observe several types of homonuclear (¹⁹F-¹⁹F) couplings:

-

Geminal Coupling (²JFF): Coupling between two fluorine atoms on the same carbon atom (e.g., within a CF₂ group). These couplings are typically large.

-

Vicinal Coupling (³JFF): Coupling between fluorine atoms on adjacent carbon atoms. The magnitude of vicinal coupling is highly dependent on the dihedral angle between the coupled nuclei, a principle that is instrumental in stereochemical assignments.[3]

-

Long-Range Coupling (⁴JFF and higher): Couplings over four or more bonds are also common in fluorinated systems and can occur through both through-bond and through-space mechanisms. Through-space coupling is particularly important when non-bonded fluorine atoms are in close spatial proximity.

The distinct stereochemistry of the cis and trans isomers will lead to a unique set of coupling constants for each, providing a powerful tool for their differentiation. For instance, the vicinal coupling constants between the CF fluorine and the adjacent CF₂ fluorines will differ significantly between the two isomers due to their different dihedral angles.

Advanced NMR Techniques: 2D ¹⁹F-¹⁹F COSY

To unravel the complex coupling networks in this compound, two-dimensional (2D) NMR experiments are indispensable. The most informative experiment for this system is the ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) experiment.

A ¹⁹F-¹⁹F COSY spectrum displays correlations between coupled fluorine nuclei. Cross-peaks in the 2D spectrum indicate which fluorine atoms are scalar coupled, allowing for a systematic mapping of the spin system. This is particularly useful for:

-

Assigning coupled signals: Unambiguously identifying which fluorine signals are coupled to one another.

-

Differentiating isomers: The pattern of cross-peaks will be unique for the cis and trans isomers due to their different coupling networks.

-

Identifying long-range couplings: Weak cross-peaks can reveal the presence of long-range through-bond or through-space interactions.

Below is a conceptual workflow for using ¹⁹F-¹⁹F COSY to analyze a mixture of cis and trans this compound.

Figure 1: A conceptual workflow for the analysis of this compound isomers using ¹⁹F NMR.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

Obtaining a high-resolution and artifact-free ¹⁹F NMR spectrum is critical for accurate analysis. The following is a generalized protocol for the acquisition of a ¹⁹F NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms and provides good solubility for the analyte. Acetone-d₆ or chloroform-d are common choices.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.

-

Reference Standard: While not always necessary due to the large chemical shift range, an internal or external reference standard can be used for precise chemical shift referencing. Trifluorotoluene or hexafluorobenzene are suitable options.[4]

NMR Spectrometer Setup

-

Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

Acquisition Parameters (1D ¹⁹F Spectrum)

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Standard one-pulse (zg) | For a simple quantitative spectrum. |

| Spectral Width | ~250 ppm | To encompass all expected fluorine signals. |

| Carrier Frequency | Centered in the expected spectral region | To optimize excitation and detection. |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay | 2-5 seconds | To allow for full relaxation of the fluorine nuclei. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the appropriate standard if used.

Conclusion: A Powerful Tool for Fluorine Chemistry

The ¹⁹F NMR spectrum of this compound serves as an excellent example of the power of this technique in characterizing complex fluorinated molecules. The distinct spectral signatures of the cis and trans isomers, arising from differences in molecular symmetry and spin-spin coupling networks, allow for their unambiguous identification. While the lack of readily available public data for this specific compound necessitates a degree of predictive analysis based on established principles, the methodologies outlined in this guide provide a robust framework for any researcher encountering this or similar perfluorinated systems. The strategic use of one- and two-dimensional ¹⁹F NMR techniques is not merely a method of analysis but a critical tool for discovery and innovation in fluorine chemistry.

References

- Gerig, J. T. (2001). Fluorine NMR. eMagRes.

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1966, 994-1000.

- Pomerantz, M., & Fobare, W. F. (1982). Synthesis and 19F NMR spectra of 1- and 2-fluoronaphthalene and 1,5-, 1,8-, 2,6-, and 2,7-difluoronaphthalene. The Journal of Organic Chemistry, 47(1), 139–141.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Dalvit, C., & Vulpetti, A. (2019). The Power of 19F NMR in Chemical Biology and Drug Discovery. CHIMIA International Journal for Chemistry, 73(3), 173–181.

- Gakh, A. A., & Uglov, D. B. (2014). New Frontiers and Developing Applications in 19F NMR. Future Medicinal Chemistry, 6(1), 77–94.

- Angell, Y. L., & Pomerantz, M. (2015). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 258, 53–63.

- Kuprov, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 59–72.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Mason, J. (Ed.). (2012). Multinuclear NMR. Springer Science & Business Media.

- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

Sources

A Prospective Gas-Phase Electron Diffraction Study of Perfluoro-1,2-dimethylcyclobutane: Unveiling a Complex Stereochemical Landscape

Abstract

This technical guide outlines a comprehensive approach for the structural determination of perfluoro-1,2-dimethylcyclobutane in the gas phase, a molecule of interest in the development of advanced materials and pharmaceuticals. In the absence of a published experimental study, this document serves as a detailed prospectus, leveraging the established principles of gas-phase electron diffraction (GED) and state-of-the-art computational chemistry. We will explore the theoretical underpinnings of the molecule's expected structure, including its cis and trans isomers and the puckered conformation of the cyclobutane ring. A rigorous experimental protocol for a GED investigation is proposed, followed by a detailed roadmap for data analysis and structure refinement. This guide is intended for researchers and scientists in the fields of physical chemistry, materials science, and drug development, providing a robust framework for investigating the three-dimensional structure of this and other complex fluorinated molecules.

Introduction: The Structural Enigma of this compound

This compound (C₆F₁₂) is a fully fluorinated derivative of 1,2-dimethylcyclobutane. The introduction of fluorine atoms is known to dramatically alter the physicochemical properties of organic molecules, including their conformation, metabolic stability, and intermolecular interactions.[1] Consequently, a precise understanding of the three-dimensional structure of this compound is crucial for tailoring its application in various advanced technologies.

The central structural questions for this molecule revolve around two key features:

-

Isomerism: The presence of two methyl groups on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the trifluoromethyl (-CF₃) groups will significantly impact the molecule's overall shape and polarity.

-

Ring Conformation: Unlike the planar representation often seen in textbooks, the cyclobutane ring itself is not flat. It adopts a puckered or bent conformation to relieve torsional strain.[2][3] The degree of this puckering and the conformational preferences of the cis and trans isomers are fundamental to a complete structural description.

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in their free state, devoid of the packing forces present in crystals or the solvent effects in solution.[4] This guide will detail a prospective GED study, augmented by high-level quantum chemical calculations, to elucidate the precise molecular structure of this compound.

Theoretical Framework: Predicting the Molecular Landscape

Prior to any experimental investigation, a thorough theoretical analysis is indispensable for building a reliable initial model and for aiding in the interpretation of the complex diffraction data.

Isomeric and Conformational Possibilities

This compound is expected to exist as two primary diastereomers: cis-perfluoro-1,2-dimethylcyclobutane and trans-perfluoro-1,2-dimethylcyclobutane. Each of these isomers will have a puckered cyclobutane ring. The puckering of the four-membered ring can be described by a puckering angle (θ), which defines the deviation from planarity.

For the cis isomer, the two trifluoromethyl groups are on the same side of the ring, while for the trans isomer, they are on opposite sides. The interplay between the steric hindrance of the bulky -CF₃ groups and the electrostatic interactions of the highly electronegative fluorine atoms will dictate the preferred puckering angle and the orientation of the substituents (axial vs. equatorial-like positions).

The Crucial Role of Ab Initio and DFT Calculations

To build a robust model for the GED analysis, high-level quantum chemical calculations, such as ab initio (e.g., MP2, CCSD(T)) and Density Functional Theory (DFT) methods, are essential.[5][6] These calculations would be employed to:

-

Determine the equilibrium geometries of the possible conformers of both cis and trans isomers.

-

Calculate the relative energies of these conformers to predict their populations at the temperature of the GED experiment.

-

Compute the vibrational frequencies and amplitudes , which are necessary for calculating the theoretical scattering intensities and for refining the structural model.

-

Predict the rotational constants , which can be used as supplementary data in a joint analysis if microwave spectroscopy data were to be obtained.

Computational studies on similar fluorinated cyclic systems have demonstrated that fluorine substitution can have a significant impact on ring puckering and conformational preferences.[7] Therefore, a thorough computational investigation is a prerequisite for a successful GED study.

Proposed Experimental Methodology for Gas-Phase Electron Diffraction

The GED experiment involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.

Sample Preparation and Introduction

A pure sample of this compound, or a mixture of its isomers, would be required. The sample is introduced into the vacuum chamber of the electron diffraction apparatus through a heated nozzle, creating a jet of gaseous molecules. The temperature of the nozzle is carefully controlled to ensure sufficient vapor pressure and to know the thermal energy of the molecules, which influences their vibrational states.

The Electron Diffraction Experiment

A schematic of the proposed GED experiment is outlined below:

A high-energy electron beam (typically 40-60 keV) is directed to intersect the gas jet. The electrons are scattered by the electrostatic potential of the molecules. To compensate for the rapid fall-off in scattering intensity with increasing scattering angle, a rotating sector is placed in front of the detector. The diffraction pattern, consisting of concentric rings, is recorded on a detector, such as an imaging plate.

Data Analysis and Structure Refinement: From Pattern to Precision

The analysis of the GED data is a multi-step process aimed at extracting the precise geometrical parameters of the molecule.

-

Data Reduction: The recorded diffraction pattern is digitized and radially averaged to produce a one-dimensional intensity curve as a function of the scattering variable s.

-

Generation of the Radial Distribution Curve (RDC): A Fourier transform of the molecular scattering intensity curve yields the radial distribution curve, which shows the distribution of internuclear distances in the molecule. Peaks in the RDC correspond to specific distances (e.g., C-F, C-C, non-bonded F...F).

-

Least-Squares Refinement: A theoretical molecular scattering intensity curve is calculated based on an initial structural model (derived from the aforementioned quantum chemical calculations). This theoretical curve is then fitted to the experimental curve using a least-squares algorithm. The geometric parameters of the model (bond lengths, bond angles, dihedral angles) and the relative abundances of the conformers are refined until the best fit is achieved.

Anticipated Results and Discussion

Based on literature values for similar fluorinated compounds, we can anticipate the structural parameters for this compound.

Table 1: Hypothetical Structural Parameters for this compound

| Parameter | Anticipated Value | Source of Estimation |

| Bond Lengths (Å) | ||

| r(C-C) (ring) | 1.56 ± 0.02 | Cyclobutane derivatives[1] |

| r(C-CF₃) | 1.54 ± 0.03 | Fluorinated hydrocarbons |

| r(C-F) (ring) | 1.36 ± 0.02 | Fluorinated alkanes[8] |

| r(C-F) (-CF₃) | 1.34 ± 0.02 | Trifluoromethyl groups[8] |

| Bond Angles (degrees) | ||

| ∠(C-C-C) (ring) | 88 ± 2 | Puckered cyclobutanes[9] |

| ∠(F-C-F) | 107 ± 2 | Tetrahedral carbon |

| Dihedral Angles (degrees) | ||

| Ring Puckering Angle (θ) | 20 - 30 | Cyclobutane and derivatives[9][10] |

The GED analysis would be expected to provide precise values for these parameters for both the cis and trans isomers. Furthermore, the analysis would reveal the equilibrium puckering angle of the cyclobutane ring and the preferred orientation of the trifluoromethyl groups. If a mixture of isomers is analyzed, their relative abundance at the experimental temperature can be determined, providing valuable thermodynamic data.

A Self-Validating System for Scientific Integrity

The proposed methodology constitutes a self-validating system, ensuring the trustworthiness of the results. The combination of high-level theoretical calculations with precise experimental data provides a powerful synergy. The theoretical models guide the interpretation of the experimental data, while the experimental results provide a benchmark for the accuracy of the computational methods. Any significant discrepancies between the refined structure and the theoretical predictions would necessitate a re-evaluation of the structural model, potentially revealing unexpected conformational behavior or limitations in the theoretical approach. This iterative process of comparison and refinement is the cornerstone of a rigorous structural investigation.

Conclusion

While a dedicated gas-phase electron diffraction study of this compound has yet to be published, this technical guide provides a comprehensive roadmap for such an investigation. By combining the established power of GED with the predictive capabilities of modern computational chemistry, the precise three-dimensional structures of the cis and trans isomers of this important fluorinated molecule can be determined. The resulting structural data would be invaluable for understanding its chemical behavior and for the rational design of new materials and therapeutic agents.

References

-

Wikipedia. Gas electron diffraction. [Link]

-

bioRxiv. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

ResearchGate. Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

PMC - PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. CF bond lengths (in Å) and charges on the C and F atoms. [Link]

-

ResearchGate. Calculated C-F bond length, (b) and (c) C-C bond length (type I and...). [Link]

-

ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

PubMed. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. [Link]

-

PubMed. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

-

CCCBDB. List of experimental bond lengths for bond type rCF. [Link]

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

Wikipedia. Cyclobutane. [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | Request PDF. [Link]

-

PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. [Link]

-

ResearchGate. Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs | Request PDF. [Link]

-

SciSpace. The Molecular Structure of Cyclobutane. [Link]

-

YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]

-

Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

-

ResearchGate. Electron stimulated C–F bond breaking kinetics in fluorine-containing organic thin films | Request PDF. [Link]

-

PMC - NIH. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. [Link]

-

ResearchGate. Original Paper Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2 Amal Dalbouha and Musta. [Link]

-

NIH. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. [Link]

-

ResearchGate. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Request PDF. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Perfluoro-1,2-dimethylcyclobutane

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Perfluorinated compounds are characterized by their high thermal stability, a property that makes them invaluable in a range of high-temperature applications. However, understanding their decomposition behavior under thermal stress is critical for ensuring safety, predicting product formation, and developing effective disposal or recycling methodologies. This technical guide provides an in-depth examination of the thermal decomposition of perfluoro-1,2-dimethylcyclobutane (PFDMCB). While specific kinetic and mechanistic studies on PFDMCB are not extensively available in peer-reviewed literature, this guide synthesizes established principles of fluorocarbon chemistry, findings from related perfluorinated cyclobutanes, and standard experimental methodologies to present a scientifically grounded overview. We will explore the probable decomposition pathways, outline a comprehensive experimental protocol for detailed investigation, and discuss the analytical techniques essential for product elucidation.

Introduction: The Unique Stability of Perfluorinated Cycloalkanes

This compound (C₆F₁₂) is a fully fluorinated derivative of dimethylcyclobutane. The substitution of hydrogen atoms with fluorine imparts exceptional chemical inertness and thermal stability due to the high strength of the C-F bond, the strongest single bond in organic chemistry. This inherent stability makes perfluorinated compounds, including PFDMCB, suitable for use as heat transfer fluids, dielectric coolants, and stable solvents in aggressive chemical environments.

However, "stable" does not mean indestructible. At sufficiently high temperatures, the carbon skeleton of PFDMCB will rupture. Understanding the conditions and mechanisms of this decomposition is paramount for several reasons:

-

Safety in High-Temperature Applications: Predicting the onset of decomposition and the nature of the products is crucial to prevent catastrophic failure and exposure to potentially hazardous byproducts.

-

Environmental Fate and Remediation: Thermal treatment is a potential method for the disposal of per- and polyfluoroalkyl substances (PFAS).[1] A thorough understanding of the decomposition process is necessary to design effective and safe thermal remediation technologies that avoid the formation of toxic products of incomplete combustion.[1]

-

Process Chemistry: In some chemical syntheses, controlled thermal decomposition can be a route to valuable fluorinated olefins.

This guide will provide a theoretical framework and a practical experimental blueprint for investigating the thermal decomposition of PFDMCB.

Theoretical Underpinnings: Postulated Decomposition Mechanisms

The thermal decomposition of cyclobutanes, including their fluorinated analogs, typically proceeds through the cleavage of the four-membered ring. This is due to the significant ring strain (approximately 26 kcal/mol for cyclobutane) which lowers the activation energy for ring-opening compared to the scission of other C-C or C-F bonds.

Based on studies of similar compounds, such as 1,1,2,2-tetrafluorocyclobutane, the thermal decomposition of this compound is anticipated to proceed primarily through a unimolecular decomposition mechanism involving the cleavage of the cyclobutane ring.[2] Two primary pathways are plausible, analogous to the decomposition of other substituted cyclobutanes:

-

Pathway A: Symmetrical Cleavage This pathway involves the simultaneous cleavage of two opposite C-C bonds in the cyclobutane ring, leading to the formation of two molecules of hexafluoropropene (C₃F₆).

-

Pathway B: Asymmetrical Cleavage This pathway involves the cleavage of two adjacent C-C bonds, which would initially form a diradical intermediate. This highly unstable intermediate would then likely undergo further rearrangement and fragmentation.

The diagram below illustrates these two primary postulated decomposition pathways for this compound.

Caption: Postulated primary thermal decomposition pathways of this compound.

The branching ratio between these pathways will be dependent on the activation energies of the respective transition states. It is hypothesized that Pathway A, the symmetrical cleavage, is the more likely dominant pathway due to the formation of a stable olefin product.

Experimental Protocol for Investigating Thermal Decomposition

A robust experimental setup is essential for accurately determining the kinetics and mechanism of PFDMCB decomposition. A gas-phase pyrolysis study using a plug flow reactor is a standard and effective methodology.

Experimental Apparatus

The core of the experimental setup is a tubular flow reactor housed in a furnace capable of reaching and maintaining precise temperatures.

Caption: Schematic of a typical experimental setup for gas-phase pyrolysis studies.

Step-by-Step Methodology

-

Reactant Preparation and Delivery: